molecular formula C13H18O2 B083228 6-Hydroxy-2,2,5,7-tetramethylchroman CAS No. 14074-92-1

6-Hydroxy-2,2,5,7-tetramethylchroman

Cat. No. B083228
CAS RN: 14074-92-1
M. Wt: 206.28 g/mol
InChI Key: JCUAPADRRINJBH-UHFFFAOYSA-N
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Description

6-Hydroxy-2,2,5,7-tetramethylchroman is a vitamin E analog and a mushroom tyrosinase inhibitor . It is used in the synthesis of vitamin E analogs .


Synthesis Analysis

The synthesis of 6-Hydroxy-2,2,5,7-tetramethylchroman involves the reaction of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) with 4-amino-2,2,6,6-tetramethylpiperidine-1-oxyl, 3-amino-2,2,5,5-tetramethylpyrrolidine-1-oxyl, and 3-aminomethyl-2,2,5,5-tetramethylpyrrolidine-1-oxyl. This results in the synthesis of the corresponding spin-labeled amides .


Molecular Structure Analysis

The molecular formula of 6-Hydroxy-2,2,5,7-tetramethylchroman is C13H18O2 .


Physical And Chemical Properties Analysis

The molecular weight of 6-Hydroxy-2,2,5,7-tetramethylchroman is 206.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Biomedical Applications and Antioxidant Potential : Yushkova et al. (2013) synthesized spin-labeled amides of 6-Hydroxy-2,2,5,7-tetramethylchroman and found them promising for application in biomedical studies, especially in magnetic resonance imaging (MRI), due to their antioxidant potential (Yushkova et al., 2013).

  • Model for Studying Oxidation and Antioxidant Reactions : Nishikimi and Machlin (1975) discovered that 6-Hydroxy-2,2,5,7-tetramethylchroman, a model compound for α-tocopherol, is oxidized by a xanthine-xanthine oxidase system, suggesting its role in studying oxidation processes related to superoxide anion (Nishikimi & Machlin, 1975).

  • Reactions with Superoxide Ion : Ozawa, Hanaki, and Matsuo (1983) investigated the reactions of 6-Hydroxy-2,2,5,7-tetramethylchroman with superoxide ion (O2-), leading to the formation of chromanoxyl radicals. This study contributes to understanding the antioxidant activities of tocopherols and their models (Ozawa et al., 1983).

  • Chemical Synthesis and Modification : Nakamura and Kijima (1972) conducted studies on the hydroxymethylation reaction of β- and γ-tocopherol and their model compounds with boric acid, including 6-Hydroxy-2,2,5,7-tetramethylchroman. This research is significant in the field of chemical synthesis (Nakamura & Kijima, 1972).

  • Phenolic Antioxidants in Oils : Catel, Aladedunye, and Przybylski (2012) explored the radical scavenging activity and performance of novel phenolic antioxidants, including 6-Hydroxy-2,2,5,7-tetramethylchroman, in oils during storage and frying. Their findings highlight the compound's efficiency as an antioxidant in food applications (Catel et al., 2012).

Safety And Hazards

Contact with skin and eyes should be avoided. Formation of dust and aerosols should also be avoided . It is classified as Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 with target organs being the respiratory system .

properties

IUPAC Name

2,2,5,7-tetramethyl-3,4-dihydrochromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-8-7-11-10(9(2)12(8)14)5-6-13(3,4)15-11/h7,14H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCUAPADRRINJBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CCC(O2)(C)C)C(=C1O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161469
Record name 6-Hydroxy-2,2,5,7-tetramethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Hydroxy-2,2,5,7-tetramethylchroman

CAS RN

14074-92-1
Record name 6-Hydroxy-2,2,5,7-tetramethylchroman
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014074921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Hydroxy-2,2,5,7-tetramethylchroman
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JLG Nilson, H Sievertsson, H Selander - Acta. Chem. Scand, 1968 - actachemscand.org
Synthetic models of a-, ß-, y-, and¿-tocopherol and of 5, 7-dimethyltocol, 5-methyltocol, 7-methyltocol, and tocol, where the isoprenoid side-chain is replaced by a methyl group, have …
Number of citations: 60 actachemscand.org
T Ozawa, A Hanaki, M Matsuo - Biochemistry International, 1983 - europepmc.org
Reactions of tocopherol model compounds with superoxide ion (02-) were investigated. 6-Hydroxy-2, 2, 5, 7, 8-pentamethylchroman (alpha-model), 6-hydroxy-2, 2, 5, 7-…
Number of citations: 35 europepmc.org
O Toshihiko, H Akira, M Shigenobu… - Biochimica et Biophysica …, 1978 - Elsevier
α-Tocopherol (vitamin E) and its model compound, 6-hydroxy-2,2,5,7,8-pentamethylchroman, were found to be oxidized by O 2 − to yield free radicals which were detected at room …
Number of citations: 80 www.sciencedirect.com
L He, S Galland, C Dufour, GR Chen, O Dangles… - 2008 - Wiley Online Library
Abstract Treatment of dimethylhydroquinone dimethyl ethers (ortho and meta isomers) with glycopyranose pentaacetates (D‐gluco, D‐galacto) in the presence of SnCl 4 and F 3 CCO 2 …
WA Skinner, HL Johnson, M Ellis… - Journal of …, 1971 - Wiley Online Library
Various derivatives of vitamin E and other antioxidants were evaluated in vitro for their antihemolytic effects on the blood from vitamin E‐deficient rats. These results were compared with …
Number of citations: 11 onlinelibrary.wiley.com

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